3-(4-Nitrophenoxy)propan-1-amine

Description

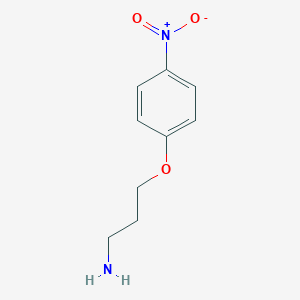

Structure

3D Structure

Properties

IUPAC Name |

3-(4-nitrophenoxy)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c10-6-1-7-14-9-4-2-8(3-5-9)11(12)13/h2-5H,1,6-7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQDSYPZEHFBRIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40309029 | |

| Record name | 3-(4-nitrophenoxy)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40309029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100841-04-1 | |

| Record name | 3-(4-Nitrophenoxy)-1-propanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100841-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-nitrophenoxy)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40309029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(4-Nitrophenoxy)propan-1-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a robust and efficient two-step pathway for the synthesis of 3-(4-nitrophenoxy)propan-1-amine, a valuable intermediate in pharmaceutical and materials science research. The synthesis strategy involves the initial protection of the amine functionality of 3-aminopropan-1-ol, followed by a Williamson ether synthesis, and concluding with deprotection to yield the target compound.

Core Synthesis Pathway

The synthesis of this compound is strategically designed in two primary stages to prevent undesirable side reactions and ensure a high-purity final product.

-

N-Boc Protection of 3-Aminopropan-1-ol: The primary amine of 3-aminopropan-1-ol is protected using di-tert-butyl dicarbonate (Boc)₂O. This step is crucial to prevent the amine from competing with the hydroxyl group as a nucleophile in the subsequent etherification step. The reaction is typically carried out in the presence of a base to facilitate the formation of the carbamate.[1][2]

-

Williamson Ether Synthesis and Deprotection: The Boc-protected 3-aminopropan-1-ol undergoes a Williamson ether synthesis with 4-nitrophenol. In this Sₙ2 reaction, the alkoxide generated from the protected amino alcohol attacks the electrophilic carbon of a suitable 4-nitrophenyl electrophile, or more commonly, the phenoxide of 4-nitrophenol attacks a suitably activated derivative of the protected amino alcohol. A common approach involves the reaction of the alcohol with 4-nitrofluorobenzene or similar substrates under basic conditions. The resulting N-Boc protected ether is then deprotected under acidic conditions to yield the final product, this compound, which can be isolated as its hydrochloride salt.[1][3]

Experimental Protocols

The following are detailed experimental protocols for the key stages of the synthesis.

Step 1: Synthesis of tert-Butyl (3-hydroxypropyl)carbamate

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Aminopropan-1-ol | 75.11 | 7.51 g | 0.10 |

| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 24.01 g | 0.11 |

| Triethylamine (TEA) | 101.19 | 15.2 mL | 0.11 |

| Dichloromethane (DCM) | 84.93 | 200 mL | - |

| Saturated aq. Sodium Bicarbonate | - | 100 mL | - |

| Brine | - | 100 mL | - |

| Anhydrous Magnesium Sulfate | 120.37 | - | - |

Procedure:

-

In a 500 mL round-bottom flask, dissolve 3-aminopropan-1-ol (7.51 g, 0.10 mol) in dichloromethane (200 mL).

-

Add triethylamine (15.2 mL, 0.11 mol) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (24.01 g, 0.11 mol) in dichloromethane (50 mL) dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to obtain tert-butyl (3-hydroxypropyl)carbamate as a colorless oil.[4]

Step 2: Synthesis of this compound Hydrochloride

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| tert-Butyl (3-hydroxypropyl)carbamate | 175.23 | 17.52 g | 0.10 |

| 4-Nitrophenol | 139.11 | 13.91 g | 0.10 |

| Triphenylphosphine (PPh₃) | 262.29 | 28.85 g | 0.11 |

| Diisopropyl azodicarboxylate (DIAD) | 202.21 | 22.2 mL | 0.11 |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | 300 mL | - |

| 4 M HCl in 1,4-Dioxane | - | 50 mL | - |

| Diethyl Ether | 74.12 | - | - |

Procedure:

-

In a 500 mL round-bottom flask under an inert atmosphere, dissolve tert-butyl (3-hydroxypropyl)carbamate (17.52 g, 0.10 mol), 4-nitrophenol (13.91 g, 0.10 mol), and triphenylphosphine (28.85 g, 0.11 mol) in anhydrous tetrahydrofuran (300 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add diisopropyl azodicarboxylate (22.2 mL, 0.11 mol) dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to yield tert-butyl (3-(4-nitrophenoxy)propyl)carbamate.

-

Dissolve the purified intermediate in a minimal amount of dichloromethane.

-

Add 4 M HCl in 1,4-dioxane (50 mL) and stir at room temperature for 4 hours.[1]

-

A precipitate will form. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride as a white to pale yellow solid.[5]

Data Presentation

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Physical State | Expected Yield (%) |

| tert-Butyl (3-hydroxypropyl)carbamate | C₈H₁₇NO₃ | 175.23 | Colorless Oil | 85-95 |

| This compound Hydrochloride | C₉H₁₃ClN₂O₃ | 232.67 | White to Pale Yellow Solid | 70-85 (from protected intermediate) |

Visualizations

Caption: Two-step synthesis workflow for this compound.

Caption: Logical flow of the synthesis strategy.

References

physicochemical properties of 3-(4-Nitrophenoxy)propan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Nitrophenoxy)propan-1-amine is a chemical compound with the molecular formula C₉H₁₂N₂O₃.[1] This guide provides a summary of its known physicochemical properties. Due to the limited availability of detailed experimental data in the public domain, this document also presents a generalized, hypothetical protocol for its synthesis and characterization based on standard organic chemistry principles.

Physicochemical Properties

A summary of the available physicochemical data for this compound and its hydrochloride salt is presented below. It is important to note that experimental data for the free amine is scarce, and some values may be predicted or derived from related compounds.

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 100841-04-1 | [1] |

| Molecular Formula | C₉H₁₂N₂O₃ | [1] |

| Molecular Weight | 196.21 g/mol | Calculated |

| Melting Point (as HCl salt) | ~165-170 °C | N/A |

| Boiling Point | Data not available | N/A |

| pKa | Data not available | N/A |

| logP (Predicted) | Data not available | N/A |

| Solubility (as HCl salt) | Soluble in water | N/A |

Synthesis and Characterization

Hypothetical Synthesis Protocol

A plausible method for the synthesis of this compound is the Williamson ether synthesis followed by the reduction of a nitrile. This two-step process is a common and effective way to produce similar compounds.

Step 1: Synthesis of 3-(4-Nitrophenoxy)propanenitrile

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitrophenol in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF).

-

Base Addition: Add an equimolar amount of a base, such as potassium carbonate (K₂CO₃), to the solution to deprotonate the phenol, forming the phenoxide.

-

Alkylating Agent: To the stirred solution, add a slight excess of 3-bromopropanenitrile.

-

Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. The solvent is then removed under reduced pressure. The crude product is purified by column chromatography on silica gel.

Step 2: Reduction of 3-(4-Nitrophenoxy)propanenitrile to this compound

-

Reaction Setup: In a separate round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the purified 3-(4-nitrophenoxy)propanenitrile in a dry ethereal solvent like tetrahydrofuran (THF) or diethyl ether.

-

Reducing Agent: Carefully add a reducing agent, such as lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex (BH₃·THF), to the solution at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction by TLC.

-

Quenching and Work-up: Once the reaction is complete, cautiously quench the excess reducing agent by the sequential addition of water and a sodium hydroxide solution. Filter the resulting mixture and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. The final product can be further purified by column chromatography or distillation under reduced pressure.

Characterization Workflow

The identity and purity of the synthesized this compound would be confirmed using a standard analytical workflow.

Caption: A generalized workflow for the characterization of this compound.

Biological Activity and Signaling Pathways

As of the date of this guide, there is no publicly available information on the biological activity or the signaling pathways associated with this compound. Further research is required to determine its pharmacological profile and potential applications in drug development.

Conclusion

This technical guide provides a summary of the known physicochemical properties of this compound. While specific experimental data is limited, a generalized synthetic route and characterization workflow are proposed to aid researchers in their investigations of this compound. The lack of biological data highlights an opportunity for future research to explore the potential therapeutic applications of this molecule.

References

An In-depth Technical Guide to 3-(4-Nitrophenoxy)propan-1-amine (CAS: 100841-04-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(4-Nitrophenoxy)propan-1-amine, a chemical compound with potential applications in pharmaceutical research and organic synthesis. This document consolidates available physicochemical data, outlines a probable synthetic route, and discusses the current understanding of its biological relevance. Due to the limited publicly available information on this specific molecule, this guide also draws upon data from structurally similar compounds to infer potential areas of investigation.

Chemical Identity and Properties

This compound, with the CAS number 100841-04-1, is an organic molecule incorporating a nitrophenoxy moiety and a primary amine connected by a propyl ether linkage.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 100841-04-1 | [1] |

| Molecular Formula | C₉H₁₂N₂O₃ | [1] |

| Molecular Weight | 196.21 g/mol | |

| Boiling Point | 355.0 ± 22.0 °C at 760 mmHg | |

| Density | 1.211 ± 0.06 g/cm³ | |

| pKa | 9.78 ± 0.10 (Predicted) | |

| LogP | 1.47 (Predicted) |

Note: Some physical properties are predicted due to the limited availability of experimental data.

Synthesis and Characterization

Proposed Experimental Protocol: Williamson Ether Synthesis

This synthesis involves the reaction of a deprotonated alcohol (phenoxide) with an alkyl halide. For the synthesis of this compound, this would involve the reaction of 4-nitrophenol with a 3-halopropanamine, or more likely, a protected version of 3-halopropanamine followed by deprotection. A more direct approach would be the reaction of 4-nitrophenol with 3-aminopropanol under conditions that favor ether formation, though this can be less efficient.

A probable synthetic route is the reaction of 4-nitrophenol with a suitably protected 3-bromopropanamine (e.g., N-(3-bromopropyl)phthalimide) followed by deprotection.

Reaction Scheme:

Caption: Proposed two-step synthesis of this compound.

Detailed Methodology:

-

Step 1: Synthesis of N-(3-(4-Nitrophenoxy)propyl)phthalimide.

-

To a solution of 4-nitrophenol in a suitable aprotic solvent (e.g., DMF, acetonitrile), add an equimolar amount of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) at room temperature.

-

Stir the mixture until the deprotonation is complete (cessation of hydrogen evolution for NaH).

-

Add an equimolar amount of N-(3-bromopropyl)phthalimide to the reaction mixture.

-

Heat the reaction mixture (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture, pour it into water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel.

-

-

Step 2: Synthesis of this compound.

-

Dissolve the purified N-(3-(4-Nitrophenoxy)propyl)phthalimide in ethanol or a similar solvent.

-

Add an excess of hydrazine hydrate to the solution.

-

Reflux the reaction mixture for several hours, monitoring the reaction by TLC.

-

After completion, cool the mixture and remove the phthalhydrazide precipitate by filtration.

-

Acidify the filtrate with hydrochloric acid and then basify with a strong base (e.g., NaOH) to precipitate the free amine.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate to yield this compound.

-

Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

Table 2: Expected Analytical Data for this compound

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the aromatic protons of the nitrophenoxy group, the methylene protons of the propyl chain, and the amine protons. |

| ¹³C NMR | Resonances for the aromatic carbons, the ether-linked carbons, and the aliphatic carbons of the propyl chain. |

| FT-IR | Characteristic absorption bands for the N-H stretching of the primary amine, C-O-C stretching of the ether, and the N-O stretching of the nitro group. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound. |

Potential Biological and Pharmacological Relevance

Due to the scarcity of direct biological data for this compound, its potential pharmacological activities are inferred from the activities of structurally related compounds. The presence of the 4-nitrophenoxy and propanamine moieties suggests several avenues for investigation.

Potential as an Intermediate in Drug Synthesis

The primary amine group serves as a versatile handle for further chemical modifications, making this compound a potentially valuable intermediate in the synthesis of more complex molecules with desired pharmacological properties.

Caption: Potential synthetic utility of this compound.

Inferred Biological Activities

-

Antimicrobial Activity: Compounds containing nitrophenyl groups have been reported to exhibit antimicrobial properties. The nitro group can be reduced within microbial cells to form reactive nitrogen species that are toxic to the organism.

-

Enzyme Inhibition: The amine and ether functionalities, along with the aromatic ring, could potentially interact with the active sites of various enzymes. Further screening against panels of kinases, proteases, or other enzymes of therapeutic interest may be warranted.

-

Cytotoxicity: Nitrophenoxy derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The mechanism of action could involve the induction of apoptosis or interference with cellular signaling pathways.

Future Directions

The lack of comprehensive data on this compound highlights the need for further research. Key areas for future investigation include:

-

Development and optimization of a robust and scalable synthetic protocol.

-

Thorough characterization using modern analytical techniques.

-

Systematic screening for biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.

-

If promising activity is identified, elucidation of the mechanism of action and exploration of structure-activity relationships through the synthesis of analogues.

Conclusion

This compound is a chemical entity with potential as a building block in medicinal chemistry and as a lead compound for the development of new therapeutic agents. This technical guide has summarized the available information and proposed a logical path forward for its synthesis and biological evaluation. Further experimental investigation is crucial to unlock the full potential of this molecule.

References

In-Depth Technical Guide: 3-(4-Nitrophenoxy)propan-1-amine

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Specific experimental data for 3-(4-Nitrophenoxy)propan-1-amine, including its synthesis, physical properties, and biological activity, is limited in publicly accessible scientific literature. This guide has been compiled based on available chemical information and predictive models for structurally related compounds. All experimental protocols and quantitative data should be considered hypothetical and require experimental validation.

Molecular Structure and Chemical Identifiers

This compound is an organic compound featuring a 4-nitrophenoxy moiety connected to a propyl amine chain. The molecule's structure, with an electron-withdrawing nitro group and a basic primary amine, suggests a potential for diverse chemical reactivity and makes it a subject of interest in medicinal chemistry and material science.

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 100841-04-1 | |

| Synonyms | 1-Propanamine, 3-(4-nitrophenoxy)-; 1-(3-Aminopropoxy)-4-nitrobenzene | |

| Molecular Formula | C₉H₁₂N₂O₃ | |

| Molecular Weight | 196.20 g/mol | |

| Canonical SMILES | C1=CC(=CC=C1OCCCN)--INVALID-LINK--[O-] | - |

| InChI | InChI=1S/C9H12N2O3/c10-4-1-5-14-9-2-6-8(7-3-9)11(12)13/h2-3,6-7H,1,4-5,10H2 | - |

| InChIKey | Not Available | - |

Physicochemical Data

| Property | Value | Source |

| XLogP3 | 1.7 | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 4 | |

| Rotatable Bond Count | 4 | |

| Topological Polar Surface Area | 81.1 Ų | |

| Exact Mass | 196.08479225 | |

| Monoisotopic Mass | 196.08479225 |

Spectroscopic Analysis (Predicted)

While experimental spectra are not available, the expected spectral characteristics can be predicted based on the molecular structure.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (δ 7.0-8.3 ppm), the methylene protons of the propyl chain (δ 2.0-4.5 ppm), and the amine protons (variable, often a broad singlet). The protons on the carbon adjacent to the oxygen and nitrogen atoms would be the most downfield among the aliphatic signals.

-

¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons (δ 115-165 ppm), with the carbon attached to the nitro group being significantly downfield. The aliphatic carbons would appear in the upfield region (δ 25-70 ppm).

-

Infrared (IR) Spectroscopy: Key vibrational bands would include strong asymmetric and symmetric stretches for the N-O bonds of the nitro group (around 1520 and 1345 cm⁻¹), N-H stretching of the primary amine (a doublet around 3300-3400 cm⁻¹), and C-O-C stretching of the ether linkage (around 1250 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z 196. Fragmentation would likely involve cleavage of the ether bond and loss of the nitro group.

Experimental Protocols (Hypothetical)

A definitive, published synthesis protocol for this compound is not available. A plausible synthetic approach would involve a Williamson ether synthesis to form the ether linkage, followed by functional group transformation to introduce the amine.

General Synthesis Workflow

Caption: A potential synthetic pathway for this compound.

Detailed Hypothetical Methodology

Step 1: Synthesis of 3-(4-Nitrophenoxy)propan-1-ol

-

In a round-bottom flask, dissolve 4-nitrophenol (1.0 eq) in a suitable polar aprotic solvent such as acetone or DMF.

-

Add a base, for example, anhydrous potassium carbonate (1.5 eq), to the solution and stir.

-

To this suspension, add 3-bromo-1-propanol (1.1 eq) dropwise.

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature, filter off the inorganic salts, and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound

-

Dissolve the purified 3-(4-nitrophenoxy)propan-1-ol (1.0 eq) in a chlorinated solvent like dichloromethane (DCM) under an inert atmosphere.

-

Add triethylamine (1.5 eq) and cool the mixture to 0 °C.

-

Add methanesulfonyl chloride (1.2 eq) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material.

-

Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the crude mesylate.

-

Dissolve the crude mesylate in DMF and add sodium azide (2.0 eq). Heat the mixture (e.g., to 80 °C) and stir for several hours.

-

After the reaction is complete, cool to room temperature, pour into water, and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts, dry, and concentrate to obtain the crude azide intermediate.

-

Reduce the azide to the primary amine. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere or using a reducing agent like lithium aluminum hydride (LiAlH₄) in an appropriate solvent.

-

After the reduction is complete, work up the reaction accordingly and purify the final product, this compound, by column chromatography or crystallization.

Biological Activity and Potential Applications

There is no specific data on the biological activity or signaling pathway modulation by this compound. However, compounds containing the nitrophenoxy moiety have been investigated for various pharmacological purposes. The primary amine group provides a site for further chemical modification, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.

Logical Workflow for Compound Evaluation

Caption: A simplified logical workflow for the initial evaluation of a novel chemical entity.

3-(4-Nitrophenoxy)propan-1-amine IUPAC name and synonyms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(4-Nitrophenoxy)propan-1-amine, including its chemical identity, physicochemical properties, a proposed synthetic route, and potential areas of application based on the bioactivity of structurally related compounds. This molecule, while not extensively documented in public literature, holds potential as a valuable intermediate in medicinal chemistry and drug discovery.

Chemical Identity and Nomenclature

The compound with the chemical structure this compound is systematically named according to IUPAC nomenclature. It is also known by several synonyms in commercial and research contexts.

IUPAC Name: this compound[1]

Synonyms:

-

1-Propanamine, 3-(4-nitrophenoxy)-[2]

-

1-(3-Aminopropoxy)-4-nitrobenzene

Physicochemical Properties

A summary of the key physicochemical properties for this compound and its hydrochloride salt are presented in the table below. Data for the free base is limited in publicly available sources.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂N₂O₃ | [2] |

| Molecular Weight | 196.20 g/mol | |

| CAS Number | 100841-04-1 | [2] |

| Appearance (HCl Salt) | White crystalline solid | [4] |

| Melting Point (HCl Salt) | ~165-170°C | [4] |

| Solubility (HCl Salt) | Soluble in water and some organic solvents | [4] |

Proposed Synthetic Protocol

Step 1: Tosylation of 3-(4-nitrophenoxy)propan-1-ol

The first step involves the conversion of the primary alcohol in 3-(4-nitrophenoxy)propan-1-ol to a good leaving group, such as a tosylate.

-

Reactants: 3-(4-nitrophenoxy)propan-1-ol, p-toluenesulfonyl chloride (TsCl), and a non-nucleophilic base (e.g., triethylamine or pyridine).

-

Solvent: A suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Procedure: 3-(4-nitrophenoxy)propan-1-ol is dissolved in the chosen solvent and cooled in an ice bath. Triethylamine is added, followed by the slow addition of p-toluenesulfonyl chloride. The reaction is stirred at low temperature and then allowed to warm to room temperature. Upon completion, the reaction mixture is washed with dilute acid, water, and brine, and the organic layer is dried and concentrated to yield 3-(4-nitrophenoxy)propyl tosylate.

Step 2: Nucleophilic Substitution with an Amine Source

The second step is a nucleophilic substitution reaction where the tosylate group is displaced by an amine.

-

Reactants: 3-(4-nitrophenoxy)propyl tosylate and a source of ammonia (e.g., a solution of ammonia in methanol or aqueous ammonia).

-

Solvent: A polar solvent such as methanol, ethanol, or dimethylformamide (DMF).

-

Procedure: The tosylate from the previous step is dissolved in the solvent, and an excess of the ammonia solution is added. The reaction mixture is heated in a sealed vessel until the starting material is consumed (monitored by TLC or LC-MS). After cooling, the solvent is removed under reduced pressure. The residue is taken up in a suitable solvent (e.g., ethyl acetate) and washed with a basic solution to remove any ammonium salts. The organic layer is then dried and concentrated to afford the final product, this compound. The product may be further purified by column chromatography or crystallization of its hydrochloride salt.

Below is a diagram illustrating this proposed synthetic workflow.

References

Spectroscopic Data of 3-(4-Nitrophenoxy)propan-1-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-(4-Nitrophenoxy)propan-1-amine (CAS No. 100841-04-1, Molecular Formula: C₉H₁₂N₂O₃)[1]. The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for these analytical techniques. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Chemical Structure

Caption: Chemical structure of this compound.

Spectroscopic Data

NMR Spectroscopy

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.2 | d | 2H | Ar-H ortho to NO₂ |

| ~7.0 | d | 2H | Ar-H meta to NO₂ |

| ~4.2 | t | 2H | O-CH₂ |

| ~3.0 | t | 2H | CH₂-N |

| ~2.0 | p | 2H | CH₂-CH₂-CH₂ |

| ~1.5 (broad s) | 2H | NH₂ |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~164 | Ar-C attached to O |

| ~141 | Ar-C attached to NO₂ |

| ~126 | Ar-CH ortho to NO₂ |

| ~115 | Ar-CH meta to NO₂ |

| ~67 | O-CH₂ |

| ~39 | CH₂-N |

| ~30 | CH₂-CH₂-CH₂ |

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3300 | Medium, Broad | N-H stretching (primary amine) |

| 3100-3000 | Medium | Aromatic C-H stretching |

| 2950-2850 | Medium | Aliphatic C-H stretching |

| 1600-1580 | Strong | N-H bending |

| 1590, 1490 | Medium-Strong | Aromatic C=C bending |

| 1520, 1345 | Strong | N-O stretching (nitro group) |

| 1250 | Strong | Aryl-O-C stretching (asymmetric) |

| 1040 | Strong | Aryl-O-C stretching (symmetric) |

| 850 | Strong | p-disubstituted benzene C-H out-of-plane bending |

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data

| m/z | Interpretation |

| 196.08 | [M]⁺ (Molecular Ion) |

| 180.08 | [M-NH₂]⁺ |

| 150.07 | [M-C₃H₆N]⁺ |

| 123.04 | [C₆H₅NO₃]⁺ |

| 108.06 | [M-C₃H₆NO₂]⁺ |

| 93.06 | [C₆H₅O]⁺ |

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data. Instrument-specific parameters may require optimization.

NMR Spectroscopy

A systematic approach using various 1D and 2D NMR experiments is crucial for accurate structure elucidation.

Sample Preparation:

-

Dissolve 5-10 mg of the purified this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

-

Filter the solution into a clean 5 mm NMR tube to a height of about 4-5 cm.[2]

Data Acquisition:

-

¹H NMR: A standard proton NMR experiment is performed to determine the chemical environment of the hydrogen atoms.

-

¹³C NMR: A standard carbon NMR experiment, often proton-decoupled, is run to identify the number and types of carbon atoms.

-

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-90 and DEPT-135 experiments can be used to differentiate between CH, CH₂, and CH₃ groups.

-

COSY (Correlation Spectroscopy): A 2D ¹H-¹H COSY experiment can establish proton-proton coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): A 2D ¹H-¹³C HSQC experiment is used to correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): A 2D ¹H-¹³C HMBC experiment can identify long-range (2-3 bond) correlations between protons and carbons.

FT-IR Spectroscopy

Sample Preparation:

-

Neat Liquid (if applicable): A thin film of the liquid sample is placed between two KBr or NaCl plates.

-

Solid (KBr Pellet): 1-2 mg of the solid sample is finely ground with approximately 100-200 mg of dry KBr powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Solution: A concentrated solution of the compound is prepared in a suitable solvent (e.g., chloroform, methylene chloride) that has minimal IR absorbance in the regions of interest. The solution is then placed in a liquid IR cell.

Data Acquisition:

-

A background spectrum of the empty sample compartment (or the solvent and cell) is recorded.

-

The prepared sample is placed in the spectrometer.

-

The sample spectrum is acquired, and the background is automatically subtracted by the instrument's software. The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).[3][4]

Mass Spectrometry

Sample Preparation:

-

Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture of these with water.[5]

-

Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL.[5]

-

If necessary, filter the final solution to remove any particulate matter.

Data Acquisition:

-

Ionization Method: Electrospray ionization (ESI) is a common and suitable method for a molecule like this compound, which can be readily protonated. Other techniques like Chemical Ionization (CI) or Electron Impact (EI) could also be employed.

-

Mass Analyzer: The ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.

-

Data Analysis: The resulting mass spectrum plots the relative abundance of ions versus their m/z values. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecular ion and its fragments.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the structural elucidation of an organic compound using spectroscopic methods.

Caption: A generalized workflow for spectroscopic analysis and structure elucidation.

References

- 1. This compound | CAS 100841-04-1 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. benchchem.com [benchchem.com]

- 3. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

- 4. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 5. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

Solubility Profile of 3-(4-Nitrophenoxy)propan-1-amine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility profile of 3-(4-Nitrophenoxy)propan-1-amine, a compound of interest in pharmaceutical research and development. In the absence of specific published quantitative data, this document outlines the theoretical solubility considerations based on the compound's structure and the general properties of aromatic amines. Furthermore, it provides detailed experimental protocols for determining the solubility of this compound in various organic solvents, ensuring a robust framework for laboratory investigation. This guide is intended to be a valuable resource for researchers working with this compound, enabling them to generate reliable solubility data critical for formulation, process development, and preclinical studies.

Introduction

This compound is an organic molecule featuring a primary amine, a nitro group, and an ether linkage. These functional groups dictate its physicochemical properties, including its solubility in different solvent systems. The primary amine group can act as a hydrogen bond donor and acceptor, while the nitro group and the ether oxygen are hydrogen bond acceptors. The aromatic ring introduces a hydrophobic character to the molecule. The overall solubility in a given organic solvent will be a balance of these competing factors.[1][2][3][4][5] Understanding this solubility profile is paramount for its application in drug development, as it influences bioavailability, formulation, and purification strategies.[6][7]

Theoretical Solubility Profile

Based on the principle of "like dissolves like," the solubility of this compound is expected to vary significantly across different classes of organic solvents.

-

Polar Protic Solvents (e.g., Alcohols): Lower aliphatic amines are generally soluble in water and alcohols due to their ability to form hydrogen bonds.[1][3] Given the presence of the amine and nitro groups capable of hydrogen bonding, moderate to good solubility is expected in polar protic solvents like methanol, ethanol, and isopropanol.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can accept hydrogen bonds but do not donate them. The polar nature of the nitro group and the ether linkage should contribute to solubility in these solvents. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are generally good solvents for a wide range of organic compounds and are expected to effectively dissolve this compound.

-

Non-Polar Solvents (e.g., Hexane, Toluene): The presence of polar functional groups will likely limit the solubility in non-polar solvents.[1][2][3] While the aromatic ring provides some non-polar character, the strong dipole moments of the nitro and amine groups are expected to result in poor solubility in solvents like hexane. Aromatic solvents like toluene may show slightly better solvation due to potential π-π stacking interactions with the nitrophenyl group.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Hydrogen bonding with the amine and nitro groups. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Strong dipole-dipole interactions. |

| Ethers | Diethyl ether, THF | Moderate | Ether linkage compatibility, limited hydrogen bonding. |

| Halogenated | Dichloromethane, Chloroform | Moderate | Dipole-dipole interactions. |

| Aromatic | Toluene, Benzene | Low to Moderate | π-π stacking interactions may enhance solubility. |

| Non-Polar Aliphatic | Hexane, Cyclohexane | Low | Mismatch in polarity. |

Experimental Determination of Solubility

To obtain quantitative solubility data, standardized experimental protocols are essential. The shake-flask method is a widely accepted technique for determining thermodynamic solubility.[6][7][8]

Shake-Flask Method for Thermodynamic Solubility

This method involves equilibrating an excess amount of the solid compound in the solvent of interest until a saturated solution is formed.

Experimental Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of crystalline this compound to a known volume of the selected organic solvent in a sealed vial.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) using a mechanical shaker or magnetic stirrer for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Cease agitation and allow the suspension to settle.

-

Separate the saturated solution from the excess solid by centrifugation or filtration. A syringe filter (e.g., 0.45 µm PTFE) is suitable for removing fine particles.

-

-

Quantification:

-

Accurately dilute a known volume of the clear, saturated solution with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted solution using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Prepare a calibration curve using standard solutions of known concentrations to quantify the analyte.

-

-

Calculation:

-

Calculate the solubility as the concentration of the analyte in the original saturated solution, taking into account the dilution factor. The results are typically expressed in mg/mL or mol/L.

-

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Data Presentation

Quantitative solubility data obtained from experimental methods should be presented in a clear and structured format to allow for easy comparison.

Table 2: Experimentally Determined Solubility of this compound at 25 °C (Hypothetical Data)

| Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 150.2 | 0.765 |

| Ethanol | 125.8 | 0.641 |

| Acetonitrile | 98.5 | 0.502 |

| Dichloromethane | 75.3 | 0.384 |

| Toluene | 10.1 | 0.051 |

| Hexane | < 0.1 | < 0.0005 |

Advanced Characterization: Potentiometric Titration

For ionizable compounds like amines, potentiometric titration can be a valuable tool to determine the pKa and to infer solubility in aqueous solutions at different pH values. While this guide focuses on organic solvents, this technique is crucial for understanding the overall biopharmaceutical properties.

Experimental Protocol for pKa Determination:

-

Sample Preparation:

-

Dissolve an accurately weighed amount of this compound in a suitable co-solvent (e.g., methanol or DMSO) and then dilute with water to a known concentration. The amount of co-solvent should be minimized.

-

-

Titration:

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH using a calibrated pH electrode.

-

Record the pH as a function of the volume of titrant added.

-

-

Data Analysis:

-

Plot the titration curve (pH vs. volume of titrant).

-

Determine the equivalence point(s) from the inflection point(s) of the curve.

-

The pKa can be determined from the pH at the half-equivalence point.

-

Caption: Logical Flow for pKa Determination via Potentiometric Titration.

Conclusion

References

- 1. byjus.com [byjus.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 4. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 5. quora.com [quora.com]

- 6. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 8. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Theoretical and Computed Properties of 3-(4-Nitrophenoxy)propan-1-amine

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computed properties of the chemical compound 3-(4-Nitrophenoxy)propan-1-amine (CAS No: 100841-04-1). Due to a lack of extensive published experimental data for this specific molecule, this document focuses on presenting computed physicochemical properties sourced from chemical databases and outlines a plausible synthetic pathway based on established chemical principles. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, enabling further investigation into its potential applications.

Introduction

This compound is an organic molecule that incorporates three key functional groups: a p-nitrophenoxy group, a propyl chain, and a primary amine. This combination of an electron-withdrawing aromatic system, a flexible aliphatic linker, and a basic amino group suggests a range of potential chemical reactivity and makes it an interesting candidate for further research, particularly as a building block in medicinal chemistry and materials science. The nitro group can serve as a handle for further functionalization, for instance, through reduction to an amine, while the primary amine is a key site for reactions such as amidation, alkylation, and Schiff base formation.

Theoretical and Computed Properties

While experimental data is sparse, a number of theoretical and computed properties for this compound have been calculated using computational chemistry models. These properties provide valuable insights into the molecule's behavior and are summarized below.

Physicochemical Properties

The following table summarizes the key computed physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂N₂O₃ | [1] |

| Molecular Weight | 196.20 g/mol | |

| CAS Number | 100841-04-1 | [1] |

| XLogP3 | 1.7 | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 4 | |

| Rotatable Bond Count | 4 | |

| Exact Mass | 196.08479225 u | |

| Monoisotopic Mass | 196.08479225 u | |

| Topological Polar Surface Area | 81.1 Ų | |

| Heavy Atom Count | 14 | |

| Complexity | 173 |

Spectroscopic and Other Computed Data

Additional computed data provides further information on the molecule's characteristics.

| Property | Value | Source |

| Boiling Point | 355°C at 760 mmHg | |

| Flash Point | 168.5°C | |

| Density | 1.211 g/cm³ | |

| Vapor Pressure | 3.23E-05 mmHg at 25°C | |

| Refractive Index | 1.558 |

Proposed Synthesis Protocol

Proposed Reaction: Williamson Ether Synthesis

The proposed synthesis involves the reaction of 4-nitrophenol with a suitably protected 3-halopropan-1-amine, followed by deprotection. A common strategy would be to use an N-protected 3-halopropan-1-amine to prevent the amine from interfering with the etherification reaction.

Step 1: Ether Formation 4-Nitrophenol is first deprotonated with a suitable base (e.g., sodium hydride, potassium carbonate) to form the 4-nitrophenoxide. This nucleophilic phenoxide then reacts with an N-protected 3-halopropan-1-amine (e.g., N-(3-bromopropyl)phthalimide) via an SN2 reaction to form the protected ether intermediate.

Step 2: Deprotection The protecting group (e.g., phthalimide) is then removed from the amine, typically by hydrazinolysis (using hydrazine hydrate), to yield the final product, this compound.

Mandatory Visualization: Proposed Synthesis Workflow

Caption: Proposed Williamson ether synthesis workflow for this compound.

Logical Relationships of Functional Groups

In the absence of data on specific signaling pathways, a diagram illustrating the logical relationships and potential reactivity of the molecule's functional groups is provided.

Mandatory Visualization: Functional Group Reactivity

Caption: Logical relationships of functional groups in this compound.

Conclusion and Future Directions

This technical guide has consolidated the available theoretical and computed data for this compound and proposed a logical synthetic route. The molecule's combination of a primary amine, a nitroaromatic system, and an ether linkage suggests its potential as a versatile intermediate in the synthesis of more complex molecules.

Significant further research is required to fully characterize this compound. Key future work should include:

-

Experimental validation of the proposed synthesis and optimization of reaction conditions.

-

Thorough experimental characterization of the molecule's physicochemical properties.

-

In-depth computational studies using methods such as Density Functional Theory (DFT) to elucidate its electronic structure and reactivity in greater detail.

-

Biological screening to explore its potential pharmacological activities, which is currently unknown.

This document provides a starting point for these future investigations, which will be crucial in determining the ultimate utility of this compound in scientific and industrial applications.

References

The Enigmatic Profile of 3-(4-Nitrophenoxy)propan-1-amine: A Search for Its Scientific Footprint

Despite its well-defined chemical structure and commercial availability, a comprehensive historical and technical account of 3-(4-Nitrophenoxy)propan-1-amine remains elusive in the public scientific domain. Extensive searches of chemical literature and patent databases have revealed a significant lack of in-depth information regarding its discovery, the development of its synthesis, and its specific applications in research and drug development.

Physicochemical Properties

Basic physicochemical properties can be calculated or are available from chemical supplier databases. A summary of these predicted and available data is presented below.

| Property | Value | Source |

| CAS Number | 100841-04-1 | Chemical Supplier Databases |

| Molecular Formula | C9H12N2O3 | Chemical Supplier Databases |

| Molecular Weight | 196.21 g/mol | Calculated |

| Appearance | Not specified in available literature | - |

| Melting Point | Not specified in available literature | - |

| Boiling Point | Not specified in available literature | - |

| Solubility | Not specified in available literature | - |

Postulated Synthesis Pathway

The structure of this compound suggests a plausible synthetic route based on the well-established Williamson ether synthesis. This method involves the reaction of an alkoxide with a primary alkyl halide. In this case, the synthesis would likely proceed via the reaction of 4-nitrophenoxide with a suitable 3-halopropan-1-amine derivative.

A logical workflow for such a synthesis is depicted below. It is important to note that this represents a theoretical pathway, as specific published protocols for this exact molecule are not available.

Figure 1. A postulated synthetic workflow for this compound via the Williamson ether synthesis.

Potential Areas of Application

While no specific biological activities or signaling pathway involvements have been documented for this compound, its structural motifs—a nitrophenoxy group and a primary amine—are present in various biologically active molecules. The nitrophenyl group is a common feature in some enzyme inhibitors and antimicrobial agents. The propylamine chain can act as a flexible linker in drug design.

Given its structure, potential, albeit unconfirmed, areas of research could include its use as:

-

A synthetic intermediate for more complex molecules in medicinal chemistry.

-

A scaffold for the development of novel kinase inhibitors or other enzyme-targeted agents.

-

A probe for studying structure-activity relationships in related series of compounds.

Conclusion

The discovery and historical development of this compound are not documented in readily accessible scientific literature. While its synthesis can be logically inferred through established chemical reactions like the Williamson ether synthesis, specific, detailed experimental protocols are absent from the public record. Furthermore, there is no available data on its biological activity, its role in any signaling pathways, or its application in drug development. For researchers and drug development professionals, this compound represents a chemical entity with a clear structure but an unwritten scientific history and an unexplored potential. Future research would be necessary to elucidate its properties and potential applications.

An In-depth Technical Guide to the Key Reactive Sites of 3-(4-Nitrophenoxy)propan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the key reactive sites of 3-(4-Nitrophenoxy)propan-1-amine, a molecule of interest in medicinal chemistry and organic synthesis. The document elucidates the chemical properties and reactivity of its principal functional groups: the primary aliphatic amine, the nitroaromatic system, and the ether linkage. By examining the electronic effects and steric factors inherent to its structure, this guide identifies the most probable sites for chemical modification. Detailed experimental protocols for characteristic reactions at these sites are provided, alongside a summary of computed physicochemical properties to facilitate its application in research and development.

Chemical Structure and Properties

This compound is a bifunctional organic molecule incorporating a primary amine and a nitrophenyl ether. Its chemical structure and key identifiers are presented below.

Chemical Structure:

Table 1: Chemical Identifiers and Computed Properties

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 100841-04-1 | [1] |

| Molecular Formula | C₉H₁₂N₂O₃ | [1] |

| Molecular Weight | 196.20 g/mol | [2] |

| Topological Polar Surface Area | 81.1 Ų | [2] |

| XLogP3 | 1.7 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

| Rotatable Bond Count | 4 | [2] |

Identification of Key Reactive Sites

The reactivity of this compound is dictated by the interplay of its three key functional moieties: the primary amine group, the nitrophenyl ring, and the ether linkage.

-

The Primary Amine (-NH₂): The lone pair of electrons on the nitrogen atom makes the primary amine a potent nucleophile and a Brønsted-Lowry base. This site is susceptible to a wide range of reactions with electrophiles.

-

The Nitrophenyl Group (-C₆H₄-NO₂): The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic aromatic substitution. Conversely, it activates the ring for nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group. The nitro group itself is also a key reactive site, being readily reducible to an amino group.

-

The Ether Linkage (-O-): The ether linkage is generally stable but can be cleaved under harsh acidic conditions. The electron-withdrawing effect of the nitrophenyl group can influence the reactivity of the adjacent benzylic position.

The following diagram illustrates the key reactive sites on the molecule.

Figure 1: Key reactive sites on this compound.

Reactivity and Key Transformations

Reactions at the Primary Amine

The primary amine is arguably the most reactive site for selective transformations under mild conditions.

The primary amine readily undergoes acylation with acyl chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents) to form stable amide derivatives. This reaction is fundamental in modifying the molecule's properties for various applications, including drug development.

Reaction Scheme: R-NH₂ + R'-COCl → R-NH-CO-R' + HCl

Experimental Protocol: General Procedure for N-Acylation with an Acyl Chloride

-

Dissolution: Dissolve this compound (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Acylating Agent: Add the desired acyl chloride (1.1 eq.) dropwise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water. Extract the aqueous layer with an organic solvent. Wash the combined organic layers with dilute acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

Figure 2: Experimental workflow for N-acylation.

The primary amine can be alkylated using alkyl halides. However, this reaction is often difficult to control, leading to mixtures of primary, secondary, and tertiary amines, as well as quaternary ammonium salts. Reductive amination provides a more controlled method for mono-alkylation.

Reactions at the Nitrophenyl Group

The nitro group can be selectively reduced to a primary aromatic amine, a key transformation in the synthesis of many pharmaceuticals and dyestuffs. This conversion dramatically alters the electronic properties of the aromatic ring, turning a strongly deactivating group into a strongly activating one.

Reaction Scheme: R-NO₂ + [H] → R-NH₂

Experimental Protocol: Catalytic Hydrogenation for Nitro Group Reduction

-

Setup: In a flask suitable for hydrogenation, dissolve this compound (1.0 eq.) in a suitable solvent (e.g., ethanol, ethyl acetate, or methanol).

-

Catalyst: Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

-

Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (typically using a balloon or a hydrogenation apparatus) with vigorous stirring.

-

Reaction: Continue stirring at room temperature until the starting material is consumed (monitored by TLC or HPLC). This can take from a few hours to overnight.

-

Filtration: Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified if necessary.

Figure 3: Experimental workflow for nitro group reduction.

The electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack, particularly at the ortho and para positions. While the ether oxygen is at the para position, intramolecular cyclization or reaction with strong nucleophiles could potentially occur, though this is less common than reactions at the amine or nitro group.

Conclusion

This compound possesses three distinct reactive sites, offering a versatile platform for chemical modification. The primary amine is the most nucleophilic and basic site, readily undergoing acylation and alkylation. The nitro group can be selectively reduced to a primary amine, a transformation that significantly alters the electronic properties of the molecule. The nitrophenyl ring is also activated for nucleophilic aromatic substitution. The ether linkage is the most stable of the three functional groups. A thorough understanding of the reactivity of these sites is crucial for the strategic design of synthetic routes and the development of novel derivatives for pharmaceutical and materials science applications. This guide provides the foundational knowledge and practical protocols to facilitate further research and development involving this compound.

References

Methodological & Application

Application Notes and Protocols: 3-(4-Nitrophenoxy)propan-1-amine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Nitrophenoxy)propan-1-amine is a bifunctional organic compound featuring a primary amine and a nitrophenoxy group. This unique combination of functional groups makes it a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents and other bioactive molecules. The primary amine serves as a nucleophile or a point of attachment for various functional groups, while the nitrophenoxy moiety can be utilized as a handle for further transformations or as a key pharmacophore.

These application notes provide an overview of the potential uses of this compound in organic synthesis and offer detailed protocols for its derivatization.

Key Applications

The chemical structure of this compound allows for its application in several areas of organic synthesis:

-

Synthesis of Amides: The primary amine readily reacts with activated carboxylic acids, acid chlorides, and anhydrides to form stable amide bonds. This reaction is fundamental in the construction of a wide range of organic molecules, including potential drug candidates.

-

Synthesis of Ureas and Thioureas: The nucleophilic amine can react with isocyanates and isothiocyanates to yield substituted ureas and thioureas, respectively. These functional groups are prevalent in many biologically active compounds.

-

Linker Chemistry: In solid-phase synthesis and combinatorial chemistry, the amine functionality can be anchored to a solid support, allowing for the construction of compound libraries. The nitrophenoxy group can then be modified or cleaved as part of the synthetic strategy.

-

Building Block for Heterocyclic Synthesis: The amine group can participate in cyclization reactions to form various nitrogen-containing heterocyclic systems, which are core structures in many pharmaceuticals.

Data Presentation: Potential Reactions and Products

The following table summarizes potential reactions of this compound with various electrophiles, leading to a diverse range of derivatives.

| Reactant Class | Specific Reactant Example | Product Class | Expected Product Structure |

| Acyl Halide | Acetyl chloride | Amide | N-(3-(4-nitrophenoxy)propyl)acetamide |

| Carboxylic Anhydride | Acetic anhydride | Amide | N-(3-(4-nitrophenoxy)propyl)acetamide |

| Isocyanate | Phenyl isocyanate | Urea | 1-(3-(4-nitrophenoxy)propyl)-3-phenylurea |

| Isothiocyanate | Phenyl isothiocyanate | Thiourea | 1-(3-(4-nitrophenoxy)propyl)-3-phenylthiourea |

| Sulfonyl Halide | Benzenesulfonyl chloride | Sulfonamide | N-(3-(4-nitrophenoxy)propyl)benzenesulfonamide |

Experimental Protocols

The following are generalized experimental protocols for the derivatization of this compound. These should be considered as starting points and may require optimization for specific substrates and scales.

Protocol 1: General Procedure for N-Acylation with an Acyl Chloride

This protocol describes the synthesis of an amide derivative using an acyl chloride as the acylating agent.

Materials:

-

This compound

-

Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (Et₃N) or Pyridine

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous DCM.

-

Add triethylamine (1.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add the acyl chloride (1.1 eq.) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: General Procedure for Urea Synthesis with an Isocyanate

This protocol outlines the synthesis of a urea derivative from this compound and an isocyanate.

Materials:

-

This compound

-

Isocyanate (e.g., Phenyl isocyanate, Methyl isocyanate)

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous THF.

-

To this stirred solution, add the isocyanate (1.05 eq.) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 1-3 hours. The formation of a precipitate may be observed.

-

Monitor the reaction progress by TLC.

-

If a precipitate has formed, collect the solid by filtration, wash with cold THF or diethyl ether, and dry under vacuum.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography if necessary.

Visualizations

Reaction Workflow: N-Acylation of this compound

Caption: Workflow for the N-acylation of this compound.

Signaling Pathway Analogy: Synthesis of Bioactive Molecules

This diagram illustrates a conceptual pathway where this compound acts as a key intermediate in the synthesis of a potential drug candidate.

Caption: Conceptual pathway for synthesizing a bioactive molecule.

Logical Relationship: Derivatization Pathways

This diagram shows the logical relationship of how this compound can be derivatized into different classes of compounds.

Caption: Derivatization pathways from this compound.

Application Notes and Protocols for 3-(4-Nitrophenoxy)propan-1-amine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Due to the limited availability of specific experimental data and established applications for 3-(4-nitrophenoxy)propan-1-amine in the public domain, this document utilizes its close structural analog, 3-(4-aminophenoxy)propan-1-amine, as a representative building block. The nitro group in the target compound is a versatile precursor to the amino group via reduction, making the presented applications and protocols highly relevant and adaptable for synthetic strategies involving this compound.

Application Notes

Introduction

This compound is a bifunctional chemical scaffold possessing a terminal primary amine and a nitrophenoxy group. This unique combination of functionalities makes it a valuable building block in medicinal chemistry for the synthesis of diverse bioactive molecules. The primary amine serves as a key handle for amide bond formation, reductive amination, and other nucleophilic reactions, allowing for its conjugation to various molecular frameworks. The nitrophenoxy moiety can be utilized in several ways: the nitro group can act as a hydrogen bond acceptor or be chemically reduced to an amine, which can then be further functionalized. The ether linkage provides flexibility, and the aromatic ring offers a platform for introducing further substituents to modulate the pharmacological properties of the final compound.

Key Applications in Drug Discovery

The structural motif provided by this compound and its amino-analogue is particularly prevalent in the design of kinase inhibitors, a major class of therapeutics in oncology and immunology. The flexible propanamine linker enables the molecule to span the ATP-binding pocket of kinases and reach different sub-pockets, leading to enhanced potency and selectivity.

One notable application is in the development of inhibitors for receptor tyrosine kinases (RTKs), which are crucial regulators of cellular processes such as proliferation, differentiation, and survival. Dysregulation of RTK signaling is a hallmark of many cancers. The 3-(4-aminophenoxy)propyl moiety has been successfully incorporated as a linker in the design of potent kinase inhibitors targeting epidermal growth factor receptor (EGFR) and other related kinases.

Furthermore, this building block can be employed in the synthesis of compounds targeting other enzyme classes and in the development of chemical probes and diagnostics. The primary amine allows for straightforward attachment to solid supports for use in affinity chromatography or for the synthesis of focused compound libraries for high-throughput screening.

Experimental Protocols

The following protocols are based on the synthesis of a representative kinase inhibitor, N-(3-(4-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenoxy)propyl)acetamide, which showcases the utility of the 3-(4-aminophenoxy)propan-1-amine scaffold.

Protocol 1: Synthesis of 3-(4-Aminophenoxy)propan-1-amine (from the Nitro Precursor)

This protocol describes the reduction of the nitro group of this compound to yield the corresponding amine, which is a common and crucial step in many synthetic routes.

-

Materials:

-

This compound

-

Palladium on carbon (10% Pd/C)

-

Methanol (MeOH)

-

Hydrogen gas (H₂)

-

Round-bottom flask

-

Hydrogenation apparatus (e.g., balloon or Parr hydrogenator)

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Celite pad)

-

-

Procedure:

-

Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.

-

Carefully add 10% Pd/C (0.1 eq by weight) to the solution.

-

Secure the flask to the hydrogenation apparatus.

-

Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure or as specified by the apparatus) at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the Celite pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield 3-(4-aminophenoxy)propan-1-amine. The product can be used in the next step without further purification if deemed sufficiently pure by TLC and NMR analysis.

-

Protocol 2: Synthesis of a Kinase Inhibitor Intermediate via Nucleophilic Aromatic Substitution

This protocol details the coupling of the synthesized 3-(4-aminophenoxy)propan-1-amine with a suitable aromatic electrophile.

-

Materials:

-

3-(4-Aminophenoxy)propan-1-amine (from Protocol 1)

-

5-Fluoro-4-(4-methyl-1H-imidazol-1-yl)-1-(trifluoromethyl)benzene

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

-

Procedure:

-

To a solution of 3-(4-aminophenoxy)propan-1-amine (1.2 eq) in DMF in a round-bottom flask, add 5-fluoro-4-(4-methyl-1H-imidazol-1-yl)-1-(trifluoromethyl)benzene (1.0 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired intermediate.

-

Protocol 3: Final Amide Coupling to Yield the Kinase Inhibitor

This protocol describes the final step of acylating the primary amine to yield the target kinase inhibitor.

-

Materials:

-

Kinase inhibitor intermediate (from Protocol 2)

-

Acetyl chloride or Acetic anhydride

-

Triethylamine (Et₃N) or Pyridine

-

Dichloromethane (DCM)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

-

Procedure:

-

Dissolve the kinase inhibitor intermediate (1.0 eq) in DCM in a round-bottom flask and cool to 0 °C in an ice bath.

-

Add triethylamine (1.5 eq).

-

Slowly add acetyl chloride (1.2 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, quench with water and separate the organic layer.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the final product by column chromatography or recrystallization to yield the target kinase inhibitor.

-

Quantitative Data

The following table summarizes the inhibitory activity of a representative kinase inhibitor synthesized using a 3-(4-aminophenoxy)propyl linker against several receptor tyrosine kinases.

| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |

| 1 | EGFR | 91 | [1] |

| 1 | HER-2 | >1000 | [1] |

| 1 | HER-4 | >1000 | [1] |

| 1 | IGF1R | >1000 | [1] |

| 1 | InsR | >1000 | [1] |

| 1 | KDR | >1000 | [1] |

| 1 | PDGFRα | >1000 | [1] |

| 1 | PDGFRβ | >1000 | [1] |

Compound 1 represents a molecule with the core structure N-(3-(4-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenoxy)propyl)acetamide.

Visualizations

DOT Script for Synthetic Pathway

Caption: Synthetic route to a kinase inhibitor.

DOT Script for Kinase Inhibition Workflow

Caption: Workflow for inhibitor development.

DOT Script for Signaling Pathway Inhibition

Caption: EGFR signaling pathway inhibition.

References

Application Notes and Protocols: Reactivity of 3-(4-Nitrophenoxy)propan-1-amine with Electrophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Nitrophenoxy)propan-1-amine is a versatile bifunctional molecule containing a primary aliphatic amine and a nitrophenoxy ether moiety. The primary amine group serves as a nucleophilic center, readily reacting with a variety of electrophiles to form stable covalent bonds. This reactivity makes it a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds. The nitrophenoxy group can also be further functionalized, for instance, through reduction of the nitro group to an amine, allowing for subsequent derivatization.

This document provides detailed application notes and experimental protocols for the reaction of this compound with common classes of electrophiles, including acylating agents, alkylating agents, sulfonylating agents, and carbonyl compounds.

General Reactivity

The lone pair of electrons on the nitrogen atom of the primary amine in this compound makes it a potent nucleophile.[1] It readily attacks electron-deficient centers, leading to the formation of new carbon-nitrogen or sulfur-nitrogen bonds. The general principles of these reactions are outlined below.